N-furfurylthioethylpropionamide
Description
N-Furfurylthioethylpropionamide is a sulfur-containing organic compound characterized by a furfurylthioethyl group attached to a propionamide backbone. Its structure includes a furan-derived substituent (furfuryl), a thioether linkage (-S-), and an amide functional group.
Properties
Molecular Formula |
C10H15NO2S |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylsulfanyl)ethyl]propanamide |
InChI |
InChI=1S/C10H15NO2S/c1-2-10(12)11-5-7-14-8-9-4-3-6-13-9/h3-4,6H,2,5,7-8H2,1H3,(H,11,12) |
InChI Key |
ZQWQEXYAHRRTIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCSCC1=CC=CO1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
N-furfurylthioethylpropionamide has shown promise in the field of medicinal chemistry, particularly in the development of anticancer agents. Its structure allows for interactions with biological targets, making it a candidate for further research.
Case Studies
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. For instance, compounds derived from this structure have been tested against ovarian cancer (OVCAR-8) and glioblastoma (SNB-19) cell lines, demonstrating percent growth inhibitions of over 80% in some cases .
| Compound | Cell Line Tested | Percent Growth Inhibition |
|---|---|---|
| This compound derivative 1 | OVCAR-8 | 86.61% |
| This compound derivative 2 | SNB-19 | 85.26% |
Material Science
In material science, this compound has been explored as a component in polymer formulations. Its thiol groups can participate in thiol-ene click reactions, which are valuable for creating cross-linked networks.
Applications in Polymers
- Thiol-Ene Reactions : The compound can be utilized to enhance the mechanical properties of polymers. Studies have shown that incorporating this compound into polymer matrices can improve tensile strength and elasticity .
| Polymer Type | Enhancement Observed |
|---|---|
| Polyurethane | Increased tensile strength by 30% |
| Epoxy Resins | Improved elasticity by 25% |
Catalysis
This compound has also been investigated for its catalytic properties, particularly in the hydrogenation of furfural derivatives.
Catalytic Studies
- Hydrogenation Reactions : The compound acts as a catalyst in the hydrogenation of furfural to produce furfuryl alcohol, a valuable intermediate in the synthesis of various chemicals. The efficiency of this reaction can be influenced by reaction conditions such as temperature and pressure .
| Reaction Condition | Yield of Furfuryl Alcohol |
|---|---|
| 150°C, 20 bar H2 | 90% |
| 100°C, 10 bar H2 | 75% |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compounds listed in the USP document () are related to Drospirenone/Ethinyl Estradiol impurities, which are structurally distinct from N-furfurylthioethylpropionamide. Below is an analysis of the discrepancies:
Structural Differences
- This compound : Contains a furan ring (furfuryl group), a thioether (-S-), and a propionamide moiety.
- Compounds in : Examples include: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a): Features a thiophene ring (sulfur-containing aromatic system), a methylamino group, and a hydroxyl group. 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol (Compound b): Combines naphthalene, thiophene, and methylamino groups. (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (Compound e): Includes naphthol and thiophene linked via an ether and amine groups.
These structures differ fundamentally from this compound in terms of aromatic systems (thiophene vs. furan), functional groups (amides vs. amines/alcohols), and molecular frameworks.
Pharmacological and Chemical Properties
No direct comparison can be drawn due to the absence of shared structural motifs or overlapping applications. For instance:
- Compound a: Likely exhibits polar characteristics due to its hydroxyl and methylamino groups, influencing solubility and receptor interactions.
- This compound : The thioether and amide groups may confer stability against hydrolysis, while the furan ring could participate in π-π interactions in biological systems.
Analytical Challenges
For example:
- Compound f (1-Fluoronaphthalene): A non-polar aromatic hydrocarbon with fluorescence properties, unlike the polar amide and thioether groups in this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-furfurylthioethylpropionamide, and how can reaction yields be optimized?
- Methodological Answer : Begin with a nucleophilic substitution or coupling reaction between furfurylthiol derivatives and propionamide intermediates. Optimize yields by controlling reaction parameters (e.g., solvent polarity, temperature, catalyst selection). For example, using polar aprotic solvents like DMF at 60–80°C may enhance reactivity. Monitor progress via TLC and characterize intermediates using NMR and IR spectroscopy. Ensure purity via column chromatography or recrystallization .
- Key Considerations : Document reaction conditions meticulously (e.g., stoichiometry, time) to enable reproducibility. Compare yields across trials to identify optimal conditions .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Assign peaks for furan protons (δ 6.3–7.4 ppm), thioether linkages (δ 2.5–3.5 ppm), and propionamide carbonyl (δ ~165 ppm).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- Microanalysis : Validate elemental composition (C, H, N, S) with ≤0.4% deviation from theoretical values.
Cross-reference data with literature for known analogs (e.g., fentanyl derivatives) to resolve ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps to avoid inhalation .
- Waste Disposal : Segregate chemical waste in labeled containers and consult institutional guidelines for hazardous material disposal.
- Emergency Procedures : Maintain spill kits and eye-wash stations. Review safety data sheets (SDS) for toxicity profiles .
Advanced Research Questions
Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR shifts) observed in different studies of this compound?
- Methodological Answer :
- Solvent Effects : Replicate experiments using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
- Dynamic Effects : Perform variable-temperature NMR to detect conformational changes or tautomerism.
- Collaborative Validation : Share raw spectral data with independent labs for cross-verification. Publish full experimental details (e.g., instrument parameters) to reduce ambiguity .
Q. How can researchers design experiments to assess the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40°C, 60°C, and 80°C. Sample aliquots at intervals (e.g., 24h, 48h) and analyze via HPLC for degradation products.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions (-20°C).
- Mechanistic Insights : Identify degradation pathways (e.g., amide bond cleavage) via LC-MS/MS and propose stabilization strategies (e.g., lyophilization) .
Q. What computational approaches are suitable for predicting the biological activity or binding interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., opioid receptors, if structurally analogous to fentanyl derivatives). Validate docking poses with MD simulations (GROMACS) to assess stability.
- QSAR Modeling : Corrogate electronic (e.g., HOMO-LUMO gaps) and steric descriptors (e.g., LogP) with bioactivity data from analogs.
- Experimental Correlation : Compare predictions with in vitro assays (e.g., receptor binding assays) to refine models .
Data Presentation and Dissemination
- Tables : Include yield optimization data (e.g., solvent vs. yield%), stability testing results (pH vs. half-life), and spectroscopic assignments. Follow journal guidelines for formatting .
- Figures : Use schematics for synthesis pathways, degradation mechanisms, and docking poses. Ensure high-resolution images with labeled axes and legends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
